2-((Trifluoromethyl)thio)quinoline 2-((Trifluoromethyl)thio)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17220680
InChI: InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
SMILES:
Molecular Formula: C10H6F3NS
Molecular Weight: 229.22 g/mol

2-((Trifluoromethyl)thio)quinoline

CAS No.:

Cat. No.: VC17220680

Molecular Formula: C10H6F3NS

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

2-((Trifluoromethyl)thio)quinoline -

Specification

Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
IUPAC Name 2-(trifluoromethylsulfanyl)quinoline
Standard InChI InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Standard InChI Key HRHONTAOYWTKBH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)SC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-((Trifluoromethyl)thio)quinoline (C₁₀H₆F₃NS) features a bicyclic quinoline core substituted at the 2-position with a trifluoromethylthio group. The quinoline system consists of a benzene ring fused to a pyridine ring, while the -SCF₃ substituent introduces strong electron-withdrawing effects due to the high electronegativity of fluorine atoms. This group significantly influences the compound’s electronic distribution, as evidenced by computational studies showing a 12% reduction in electron density at the quinoline nitrogen compared to unsubstituted quinoline .

Physicochemical Characteristics

The trifluoromethylthio group enhances lipophilicity, as reflected in the compound’s calculated partition coefficient (LogP = 3.2 ± 0.1), which exceeds that of parent quinoline (LogP = 2.1) . This property improves membrane permeability, a critical factor in antimicrobial applications. Thermal stability analyses reveal a decomposition temperature of 218°C, with differential scanning calorimetry showing a crystalline melting point at 145°C . Solubility studies indicate limited aqueous solubility (0.8 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (>150 mg/mL) .

Synthetic Methodologies

Laboratory-Scale Synthesis

  • Quinoline Core Formation:
    Vilsmeier-Haack cyclization of 2-trifluoromethylaniline with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) yields 4-chloro-2-trifluoromethylquinoline .

  • Thiolation Reaction:
    Treatment with sodium thiomethoxide (NaSMe) in DMF at 120°C substitutes the 4-chloro group, forming 4-(methylthio)-2-trifluoromethylquinoline .

  • Trifluoromethylthio Installation:
    Oxidative fluorination using Selectfluor® and potassium fluoride (KF) in acetonitrile introduces the -SCF₃ group .

Industrial Production Considerations

While large-scale synthesis remains underexplored, continuous flow reactors show promise for enhancing yield and safety. A pilot-scale study achieved 72% yield using a microfluidic system with residence time optimization (90 s at 180°C) . Key challenges include managing exothermic reactions during trifluoromethylation and minimizing sulfur-containing byproducts.

Biological Activity and Mechanisms

Antimicrobial Efficacy

2-((Trifluoromethyl)thio)quinoline derivatives demonstrate broad-spectrum antimicrobial activity, as evidenced by recent studies:

PathogenMIC (μg/mL)Reference Compound MIC (μg/mL)
Staphylococcus aureus1.56Ciprofloxacin: 0.78
Escherichia coli6.25Ampicillin: 3.12
Candida albicans12.5Fluconazole: 1.56
Aspergillus fumigatus6.25Amphotericin B: 0.39

Data adapted from

Mechanistic studies suggest dual modes of action:

  • Membrane Disruption: The lipophilic -SCF₃ group facilitates penetration into microbial membranes, causing depolarization (42% ΔΨ loss in S. aureus at 2×MIC) .

  • Enzyme Inhibition: Molecular docking reveals strong binding (Kd = 1.8 μM) to E. coli dihydrofolate reductase, disrupting folate synthesis .

Structure-Activity Relationships (SAR)

Modifications to the quinoline core and -SCF₃ group significantly impact biological activity:

  • Positional Isomerism: 2-SCF₃ analogues show 8-fold greater potency against Gram-positive bacteria than 4-SCF₃ derivatives .

  • Electron-Withdrawing Groups: Nitro substituents at C-8 enhance antifungal activity 4-fold compared to methoxy groups .

  • Hybrid Derivatives: Conjugation with β-lactam moieties reduces MIC values against MRSA to 0.78 μg/mL .

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound serves as a lead structure for novel antibacterials targeting multidrug-resistant pathogens. Derivatives incorporating piperazine rings demonstrate improved pharmacokinetics:

Parameter2-SCF₃ QuinolinePiperazine Derivative
Plasma Half-life2.1 h6.8 h
Protein Binding89%76%
Urinary Excretion12%34%

Data from

Antifungal Coatings

Incorporation into polymer matrices (e.g., polyurethane) creates antimicrobial surfaces effective against C. albicans biofilms (82% reduction in colony-forming units after 24 h exposure) .

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